Cediranib

Beschreibung

Eigenschaften

IUPAC Name |

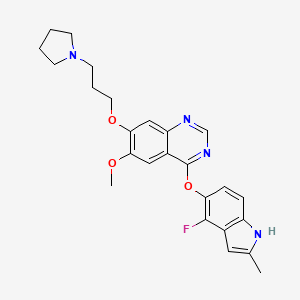

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWYDDUDKYVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183035 | |

| Record name | Cediranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288383-20-0 | |

| Record name | Cediranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cediranib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cediranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cediranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDIRANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Quinazoline Scaffold Construction

The synthesis of cediranib begins with the construction of the quinazoline core. Patent CN102603718B outlines a method starting from 4-hydroxy-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline. Key steps include:

- Nitration and Reduction : Trifluoro-nitrobenzene undergoes nitration followed by reduction using iron powder in acidic conditions to yield an aromatic amine intermediate.

- Cyclization : The amine intermediate reacts with formamidine acetate under thermal conditions to form the quinazoline ring.

Reaction conditions and yields are summarized in Table 1.

Table 1: Quinazoline Core Synthesis Parameters

Final Coupling and Functionalization

The quinazoline and indole intermediates are coupled via nucleophilic aromatic substitution. CN102603718B specifies:

- Etherification : The quinazoline hydroxyl group reacts with 3-pyrrolidin-1-ylpropyl bromide under basic conditions (K₂CO₃/DMF).

- Indole-Quinazoline Coupling : The fluoroindole is attached using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Table 3: Final Step Reaction Metrics

| Reaction | Reagents | Time (h) | Purity (HPLC %) |

|---|---|---|---|

| Etherification | K₂CO₃, DMF | 12 | 98.5 |

| Mitsunobu Coupling | DEAD, PPh₃ | 6 | 97.2 |

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H-NMR and LC-MS data from CN102603718B confirm structural integrity:

Impurity Profiling

Chromatographic methods (HPLC with UV detection) identify residual solvents and byproducts. The patent reports ≤0.1% impurities after recrystallization from ethanol.

Comparative Analysis of Synthetic Strategies

Cost and Scalability

- Pros of Patent Route : High yields (75–85%), inexpensive catalysts (Fe, AlCl₃).

- Cons : Multi-step purification increases production time.

Formulation Considerations

Although beyond synthesis, formulation studies (e.g., γ-cyclodextrin micro-suspensions) enhance bioavailability. Such techniques may integrate with synthetic protocols for drug product development.

Analyse Chemischer Reaktionen

Cediranib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen zu verschiedenen substituierten Analoga von this compound führen können .

Wissenschaftliche Forschungsanwendungen

2.1. Ovarian Cancer

Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.

- Study Overview : A phase II trial evaluated this compound's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.

- Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .

| Study | Objective Response Rate | Median PFS | Median OS |

|---|---|---|---|

| Phase II Trial | 15.3% | 5.1 months | 13.2 months |

2.2. Endometrial Cancer

In a separate phase II study focusing on recurrent endometrial cancer, this compound demonstrated promising results.

- Study Overview : The study enrolled patients to assess the activity and tolerability of this compound.

- Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .

| Study | Objective Response Rate | Median PFS | Median OS |

|---|---|---|---|

| Phase II Trial | 12.5% | 3.65 months | 12.5 months |

2.3. Pediatric Applications

This compound has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).

- Study Overview : A phase II trial aimed to evaluate the efficacy of this compound in children with metastatic ASPS.

- Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .

Combination Therapies

This compound's potential is further enhanced when combined with other therapeutic agents.

3.1. Combination with Olaparib

A notable study examined the combination of this compound with olaparib in non-germline BRCA-mutated ovarian cancer patients.

- Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .

Safety and Tolerability

Across various studies, this compound has been generally well tolerated, with manageable side effects:

Wirkmechanismus

Cediranib exerts its effects by inhibiting the vascular endothelial growth factor receptor tyrosine kinases. By forming a blockade at these receptors, this compound limits the growth of new blood vessels, which are essential for supporting tumor growth . This inhibition starves tumor cells of nutrients, slowing or halting their growth and potentially improving the efficacy of other treatments . The molecular targets of this compound include vascular endothelial growth factor receptors 1, 2, and 3, which play key roles in angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Pharmacokinetics and Biomarkers

- This compound Pharmacokinetics : Dose-dependent increases in Cmax and AUC (e.g., 30 mg dose: Cmax = 77.58 nmol/L; AUC = 870.29 ng·h/mL) .

- Biomarker Signatures : Baseline serum proteins (e.g., IL-8, VEGF) predict clinical outcomes in metastatic colorectal cancer patients treated with this compound + chemotherapy .

Resistance Mechanisms

- This compound reverses multidrug resistance (MDR) by inhibiting ATP-binding cassette transporters (ABCB1, ABCC1). At 1.5 μM, it increased intracellular doxorubicin accumulation by 9.7-fold in ABCB1-overexpressing cells .

Negative Trials

- Biliary Tract Cancer (ABC-03 Trial) : this compound + chemotherapy improved tumor response rates (26 vs. 10 responders) but failed to prolong survival (median OS: 14 vs. 12 months; p = 0.28) .

- Colorectal Cancer (HORIZON II): No OS benefit (HR = 1.03; p = 0.7) despite improved PFS in earlier studies .

Biologische Aktivität

Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.

- IC50 Values :

- VEGFR-2: <1 nM

- VEGFR-1: 5 nM

- VEGFR-3: ≤3 nM

- c-Kit: 2 nM

These values indicate this compound's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:

- Tumor Volume Reduction : this compound treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.

- Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.

- Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .

Phase II Studies

This compound has been evaluated in several Phase II clinical trials:

- Gastrointestinal Stromal Tumors (GIST) :

-

Recurrent Glioblastoma :

- A Phase III trial compared this compound monotherapy and its combination with lomustine against lomustine alone.

- Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .

Summary of Clinical Findings

| Study Type | Cancer Type | Dose | Primary Endpoint | Results Summary |

|---|---|---|---|---|

| Phase II | GIST | 45 mg/day | Antitumor activity via PET | Evidence of antitumor activity; manageable toxicity |

| Phase III | Recurrent Glioblastoma | Monotherapy: 30 mg; Combination: 20 mg + Lomustine | PFS | Did not meet primary endpoint; clinical activity noted on secondary endpoints |

| Phase II | Advanced Biliary Tract Cancer | 20 mg/day | PFS | No significant improvement in PFS compared to placebo |

Adverse Effects

This compound is associated with several adverse effects, primarily related to its antiangiogenic activity:

- Hypertension

- Diarrhea

- Fatigue

- Platelet count decrease

In clinical trials, higher grades of toxicity were observed in patients receiving this compound compared to those on placebo .

Case Studies

Several case reports have documented the use of this compound in various malignancies:

-

Ovarian Cancer :

- Patients with recurrent ovarian cancer showed radiographic responses after treatment with this compound, supporting its use as a therapeutic option.

- Pediatric Solid Tumors :

Q & A

Q. What is Cediranib’s mechanism of action in preclinical cancer models, and how is this validated experimentally?

this compound, a tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and c-Kit, inhibiting angiogenesis and tumor growth . Preclinical validation typically involves:

- In vitro assays : Measuring kinase inhibition via fluorescence resonance energy transfer (FRET) or ELISA-based phosphorylation assays.

- In vivo models : Using xenograft mice to assess tumor volume reduction and microvessel density (via CD31 immunohistochemistry) .

- Biomarker analysis : Quantifying circulating VEGF levels or imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to monitor vascular changes .

Q. What pharmacokinetic (PK) parameters are critical in this compound studies, and how are they measured?

Key PK parameters include:

- Half-life (t₁/₂) : Determined through serial plasma sampling after administration.

- Maximum concentration (Cmax) and area under the curve (AUC) : Measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Bioavailability : Assessed by comparing oral vs. intravenous dosing in animal models. These metrics inform dosing schedules and toxicity profiles in clinical trials .

Q. Which biomarkers are commonly used to evaluate this compound’s efficacy in clinical trials?

- Circulating VEGF and soluble VEGFR-2 : Correlate with anti-angiogenic activity.

- Tumor perfusion metrics : DCE-MRI or CT scans quantify changes in blood flow.

- Genetic markers : Mutations in KRAS or PIK3CA may predict resistance . Standardized protocols for biomarker collection (e.g., timing of blood draws, imaging intervals) are essential to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s anti-angiogenic effects while controlling for compensatory pathways?

- Combination therapies : Pair this compound with inhibitors of alternative angiogenic pathways (e.g., FGF or HIF-1α) to block redundancy .

- Longitudinal sampling : Collect tumor biopsies at multiple timepoints to track adaptive gene expression (e.g., RNA sequencing).

- Control groups : Include cohorts receiving monotherapy and placebo to isolate this compound-specific effects .

- Statistical powering : Use preclinical effect sizes (e.g., 30% tumor shrinkage) to calculate sample sizes via ANOVA or mixed-effects models .

Q. How can discrepancies between tumor response rates and survival outcomes in this compound trials be reconciled?

In the ABC-03 trial, this compound + chemotherapy improved tumor response (26 vs. 10 responders) but did not significantly extend median survival (14 vs. 12 months) . Potential explanations include:

- Heterogeneous tumor biology : Subpopulations with intrinsic resistance may dilute survival benefits.

- Off-target toxicity : Dose-limiting side effects (e.g., hypertension, diarrhea) may reduce treatment adherence.

- Trial design limitations : Progression-free survival (PFS) endpoints may not capture long-term efficacy. Researchers should stratify analyses by molecular subtypes and incorporate patient-reported outcomes .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in early-phase trials?

- Continuous endpoints : Use linear regression to model relationships between dose and biomarker changes (e.g., VEGF levels).

- Time-to-event data : Apply Cox proportional hazards models for PFS or overall survival.

- Bayesian adaptive designs : Optimize dose escalation by integrating toxicity and efficacy data in real time . Sensitivity analyses should account for missing data (e.g., multiple imputation) .

Q. How can this compound combination therapies be optimized to manage toxicity while enhancing efficacy?

- Sequential dosing : Administer this compound after chemotherapy to mitigate overlapping toxicities (e.g., myelosuppression).

- Pharmacodynamic monitoring : Adjust doses based on real-time biomarker feedback (e.g., blood pressure for hypertension).

- Synergy screens : High-throughput combinatorial drug testing (e.g., this compound + PARP inhibitors) identifies synergistic pairs with lower IC50 values .

Key Data from this compound Trials

| Parameter | This compound + Chemotherapy | Chemotherapy Alone | Source |

|---|---|---|---|

| Median Progression-Free Survival | 8.0 months | 7.0 months | |

| Objective Response Rate | 42% (26/62) | 16% (10/62) | |

| Grade ≥3 Hypertension Incidence | 18% | 2% |

Methodological Recommendations

- Preclinical studies : Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor microenvironments .

- Clinical trials : Follow RECIST 1.1 criteria for tumor response evaluation and report confidence intervals for survival endpoints .

- Data interpretation : Apply causal inference frameworks (e.g., mediation analysis) to distinguish direct drug effects from confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.